molecular formula C21H21N5O3 B2428243 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 923244-88-6

2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B2428243
CAS RN: 923244-88-6
M. Wt: 391.431
InChI Key: GIJOAYFNZFDLEA-UHFFFAOYSA-N
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Description

2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Design

The research surrounding 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-phenylpiperazin-1-yl)acetamide has largely focused on its synthesis and the design of novel derivatives for various biological applications. Studies have explored the design and synthesis of related compounds to enhance their bioactivity, with a particular emphasis on exploring their potential as therapeutic agents.

For instance, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized, showcasing the interest in modifying the compound's structure to achieve desired chemical properties and biological activities (Yang Jing, 2010).

Biological Evaluation and Potential Therapeutic Uses

Further studies have expanded on the biological evaluation of these derivatives, assessing their potential therapeutic uses. For example, a synthesized compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was evaluated for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities, indicating its potential as a therapeutic agent with noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (P. Nayak et al., 2014).

Structural and Molecular Analysis

Research has also delved into the structural and molecular analysis of related compounds, providing insights into their chemical behavior and interaction mechanisms. For instance, a study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide highlighted the competition between hydrogen, stacking, and halogen bonding, emphasizing the importance of noncovalent interactions in stabilizing crystal packing and influencing the compound's bioactivity (M. Gouda et al., 2022).

Antiviral Activity

Additionally, the development of new naphthalene derivatives, including the synthesis of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, has been explored for their inhibitory activity against HIV-1 and HIV-2, showcasing the compound's potential in antiviral therapy (Nawar S. Hamad et al., 2010).

Antimicrobial and Cytotoxicity Studies

Research into modified Strobilurin derivatives, including some new 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, has shown good antimicrobial activity and cytotoxicity, further emphasizing the broad spectrum of potential therapeutic applications of these compounds (A. M. Sridhara et al., 2011).

properties

IUPAC Name

2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-19-17-9-5-4-8-16(17)18(23-24-19)14-22-20(28)21(29)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJOAYFNZFDLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18567077

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